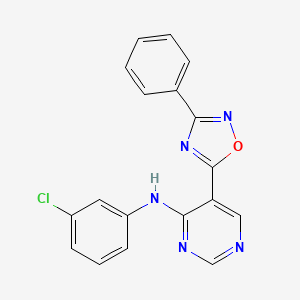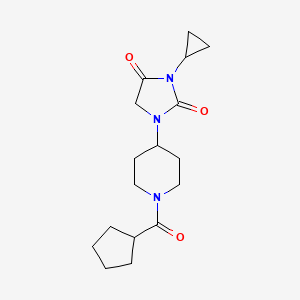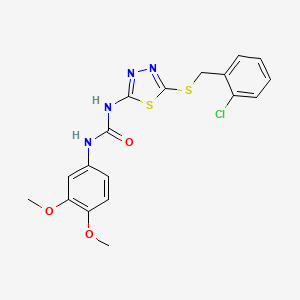
N-(3-cyanothiolan-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanothiolan-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential use in various applications.
Mécanisme D'action
The mechanism of action of N-(3-cyanothiolan-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is not fully understood. However, it is believed to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been shown to have both biochemical and physiological effects. It has been found to decrease the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. Additionally, it has been shown to reduce oxidative stress and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(3-cyanothiolan-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide in lab experiments is its broad-spectrum antimicrobial activity. It has also been shown to be effective against drug-resistant bacteria and fungi. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before use.
Orientations Futures
There are several future directions for the research on N-(3-cyanothiolan-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide. One potential direction is to further investigate its anticancer properties and its potential use in cancer therapy. Additionally, more studies are needed to evaluate its toxicity and safety profile. Another potential direction is to study its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, N-(3-cyanothiolan-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a chemical compound that has potential use in various scientific research applications. Its broad-spectrum antimicrobial activity and anticancer properties make it a promising candidate for further research. However, its potential toxicity and safety profile need to be carefully evaluated before use. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of N-(3-cyanothiolan-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves the reaction of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid with thiosemicarbazide in the presence of acetic anhydride. The resulting product is then treated with potassium cyanide to obtain N-(3-cyanothiolan-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide.
Applications De Recherche Scientifique
N-(3-cyanothiolan-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi. Additionally, it has been shown to possess anticancer properties and has been studied for its potential use in cancer therapy.
Propriétés
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c18-11-17(8-9-21-12-17)19-16(20)10-14-6-3-5-13-4-1-2-7-15(13)14/h1-2,4,7,14H,3,5-6,8-10,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHDCKWMSFRXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CC(=O)NC3(CCSC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine](/img/structure/B2674745.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2674750.png)



![N-[[1-(Pyridin-4-ylmethyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2674757.png)
![1-[1-(2-Naphthalen-1-yloxyethyl)benzimidazol-2-yl]ethanol](/img/structure/B2674759.png)

![5-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2674762.png)

![1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2674764.png)
![N-(3-chlorophenyl)-2-[4-(4-methylphenoxy)phenoxy]acetamide](/img/structure/B2674766.png)
